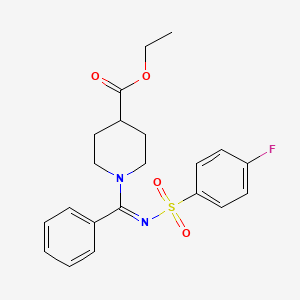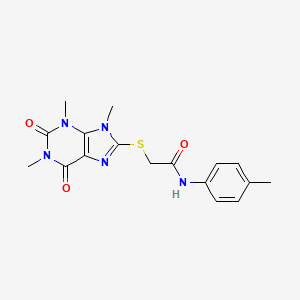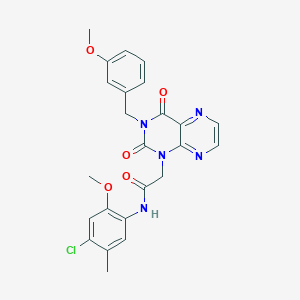
(Z)-ethyl 1-((((4-fluorophenyl)sulfonyl)imino)(phenyl)methyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a piperidine derivative with a sulfonyl group attached to a fluorophenyl group and a phenyl group. Piperidine derivatives are often used in pharmaceuticals and have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The sulfonyl group would be attached to the fluorophenyl group and the phenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Piperidine derivatives can undergo a variety of reactions, including nucleophilic substitutions and electrophilic additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility, melting point, and boiling point would be influenced by the presence and position of the sulfonyl, fluorophenyl, and phenyl groups .Scientific Research Applications
Synthesis and Anticancer Applications
- Anticancer Agent Synthesis : Compounds similar to (Z)-ethyl 1-((((4-fluorophenyl)sulfonyl)imino)(phenyl)methyl)piperidine-4-carboxylate have been synthesized and evaluated as potential anticancer agents. Specifically, the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole indicated strong anticancer activity, suggesting similar potential in related compounds (Rehman et al., 2018).
Structural Analysis and Chemistry
- Crystal Structures : The crystal structures of compounds analogous to this compound, which act as potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1), have been determined, highlighting the structural diversity and potential pharmaceutical applications of these compounds (Mambourg et al., 2021).
- Complex Formation : The compound has potential in the formation of complexes with metals, as seen in studies involving similar piperidine derivatives. These complexes could have applications in fields like materials science or catalysis (Prakash et al., 2014).
Biological and Medicinal Applications
- Antibacterial Activity : Related piperidine compounds have been synthesized and shown to possess antibacterial activity, indicating the potential of this compound in antimicrobial applications (Iqbal et al., 2017).
- Antioxidant Capacity : Studies on sulfonyl hydrazones bearing piperidine derivatives suggest potential antioxidant activity, which could be relevant for the compound (Karaman et al., 2016).
Fluorescence and Imaging Applications
- Fluoroionophores Development : Research has been conducted on developing fluoroionophores from derivatives similar to this compound, which could be used for metal staining in cellular imaging (Hong et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 1-[(Z)-N-(4-fluorophenyl)sulfonyl-C-phenylcarbonimidoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4S/c1-2-28-21(25)17-12-14-24(15-13-17)20(16-6-4-3-5-7-16)23-29(26,27)19-10-8-18(22)9-11-19/h3-11,17H,2,12-15H2,1H3/b23-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLUUTXBFYABHV-ATJXCDBQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=NS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)/C(=N\S(=O)(=O)C2=CC=C(C=C2)F)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-bromophenyl)methanone](/img/structure/B2884782.png)


![Ethyl N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2884790.png)


phenyl]methyl})amine](/img/structure/B2884793.png)
![6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2884794.png)


![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2884800.png)


![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide](/img/structure/B2884805.png)